4-Methyl-alpha-ethylaminobutiophenone (hydrochloride)

Overview

Description

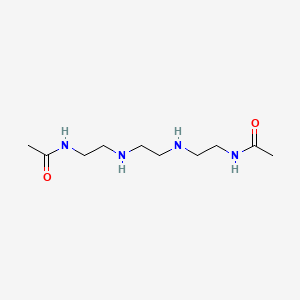

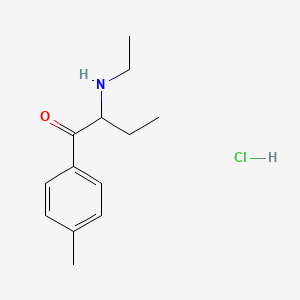

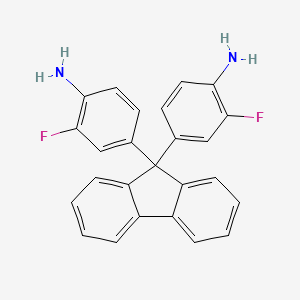

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) is a substituted cathinone . It is a para-methyl analog of buphedrone with an ethyl group replacing the methyl at the alpha position . It has been found in products that are sold as stimulants .

Molecular Structure Analysis

The molecular formula of 4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) is C13H19NO • HCl . The formal name is 2-(ethylamino)-1-(4-methylphenyl)-1-butanone, monohydrochloride . The SMILES representation isCC1=CC=C (C (C (NCC)CC)=O)C=C1.Cl . Physical And Chemical Properties Analysis

The formula weight of 4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) is 241.8 . It is a neat solid and its solubility in DMF is 5 mg/ml, in DMSO is 14 mg/ml, in Ethanol is 16 mg/ml, and in PBS (pH 7.2) is 10 mg/ml .Scientific Research Applications

Spectroscopic Characterization and Crystal Structures

Research on cathinone derivatives, closely related to 4-Methyl-alpha-ethylaminobutiophenone (hydrochloride), has led to significant advancements in spectroscopic characterization and crystal structure determination. For instance, comprehensive chemical characterization of N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride was performed using techniques like NMR spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography. These studies confirmed the purity of the compounds and their occurrence as racemic mixtures, providing valuable data for identification and potential pharmaceutical applications (Kuś et al., 2016).

Analytical and Forensic Science

In analytical and forensic science, research on compounds structurally related to 4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) has provided essential data for the identification and analysis of new designer drugs. Studies on compounds like 4'-methyl-alpha-pyrrolidinobutyrophenone (MPBP) and its homolog 4'-methyl-alpha-pyrrolidinohexanophenone (MPHP) have utilized NMR and mass spectroscopic data for structural elucidation, aiding in the differentiation and identification of designer drugs in forensic investigations (Westphal et al., 2007).

Computational Studies and Drug Synthesis

Moreover, computational studies and drug synthesis involving similar compounds have provided insights into molecular structures, aiding in drug development. For example, X-ray structures and computational studies of several cathinones, including compounds like 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one (4-MEC), have been characterized by FTIR, UV–Vis, multinuclear NMR spectroscopy, and X-ray diffraction. These studies have facilitated a deeper understanding of the molecular geometries and electronic spectra, contributing to drug design and development (Nycz et al., 2011).

Fluorescence and Sensing Applications

Additionally, derivatives of tetraphenylethene (TPE), such as Tetra(4-(diethylamino)phenyl)ethene (TPE-4N), have shown promising applications in fluorescence and sensing. TPE-4N exhibits aggregation-induced emission with high solid-state fluorescence quantum yields and strong proton capture capability, allowing for reversible fluorescence switching in acidic and basic solutions. These properties make TPE-4N a promising candidate for chemical sensing and environmental monitoring (Wang et al., 2015).

Mechanism of Action

Target of Action

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride), also known as 54PX8C2E72, is a substituted cathinone . Cathinones are a sub-category of amphetamines, which act as central nervous system stimulants. The primary targets of this compound are likely to be the monoamine transporters, particularly the dopamine and norepinephrine transporters.

Pharmacokinetics

It is also likely to be metabolized in the liver, primarily by the cytochrome P450 enzymes, and excreted in the urine .

Result of Action

The result of the action of 4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) is increased stimulation of the central nervous system. This can lead to effects such as increased alertness, increased energy, euphoria, and increased sociability. It can also lead to negative effects such as anxiety, paranoia, and potentially dangerous increases in heart rate and blood pressure .

properties

IUPAC Name |

2-(ethylamino)-1-(4-methylphenyl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-4-12(14-5-2)13(15)11-8-6-10(3)7-9-11;/h6-9,12,14H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZHBSQCOKIIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=C(C=C1)C)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001344443 | |

| Record name | 2-(Ethylamino)-1-(4-methylphenyl)butan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18268-19-4 | |

| Record name | 2-(Ethylamino)-1-(4-methylphenyl)butan-1-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylamino)-1-(4-methylphenyl)butan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ETHYLAMINO)-1-(4-METHYLPHENYL)BUTAN-1-ONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PX8C2E72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-5-amine](/img/structure/B590410.png)

![(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B590415.png)

![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol](/img/structure/B590425.png)